

An In-depth Technical Guide on the Potential Therapeutic Effects of Dalcetrapib

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Compound of Interest

Compound Name: *Dalcotidine*

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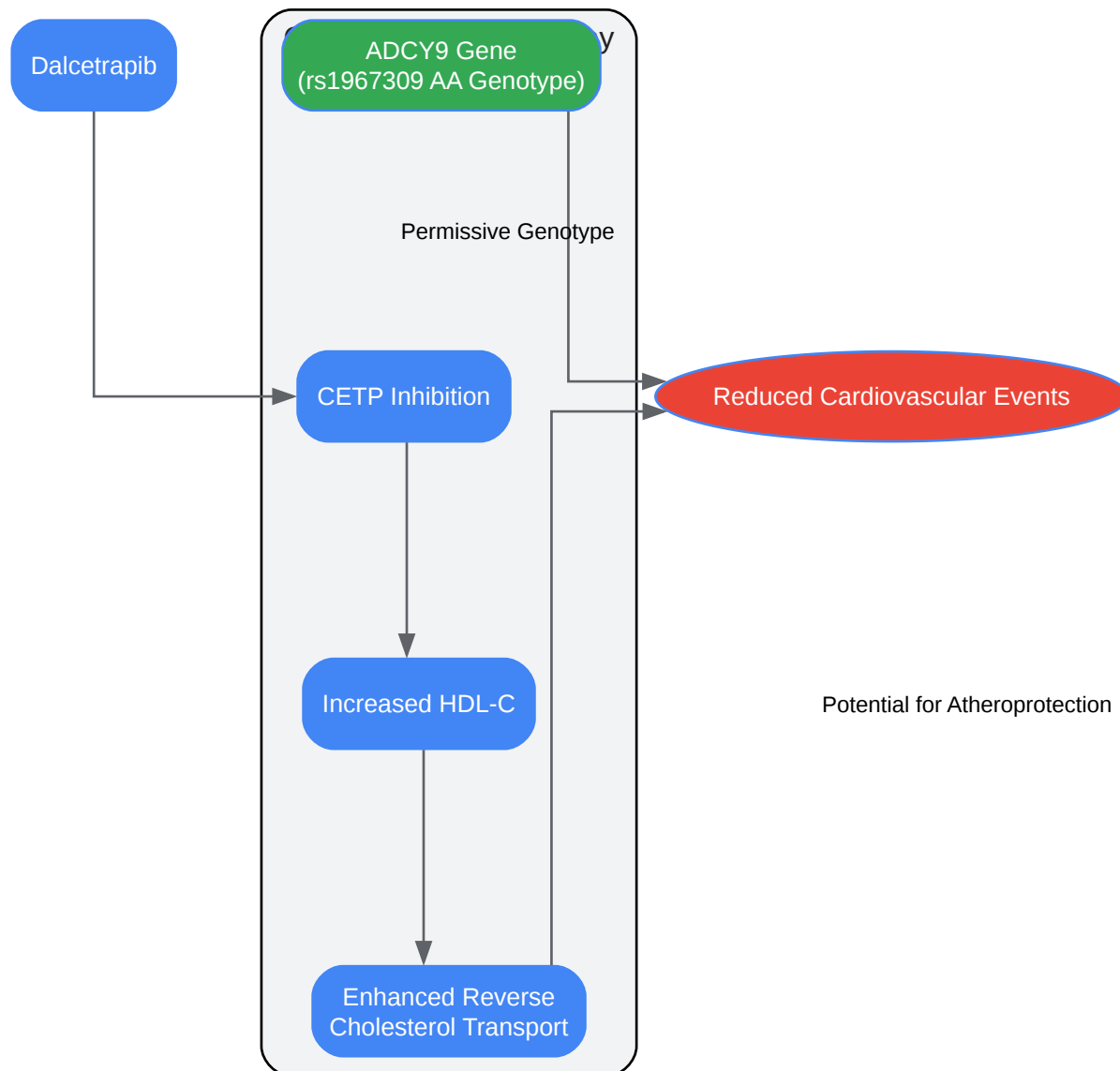
This technical guide provides a comprehensive overview of the potential therapeutic effects of dalcetrapib, a modulator of cholesteryl ester transfer protein (CETP), with a focus on its development for cardiovascular disease. The information presented herein is a synthesis of available clinical trial data and mechanistic studies.

Core Mechanism of Action

Dalcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides.[2][3] By inhibiting CETP, dalcetrapib is designed to increase HDL cholesterol (HDL-C) levels, a factor historically associated with a reduced risk of atherosclerotic cardiovascular disease.[1][4]

However, the therapeutic benefit of dalcetrapib has been shown to be dependent on a specific genetic background.[5] A pharmacogenomic analysis revealed that patients with the AA genotype at the rs1967309 single-nucleotide polymorphism in the adenylate cyclase type 9 (ADCY9) gene experience a reduction in cardiovascular events when treated with dalcetrapib. [5] ADCY9 is an enzyme that synthesizes cyclic AMP (cAMP), a crucial second messenger in many cellular processes. The precise interaction between CETP inhibition by dalcetrapib and the ADCY9 genotype is an area of ongoing research.

Proposed Mechanism of Action of Dalcetrapib

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Proposed mechanism of action for Dalcetrapib.

Preclinical and Clinical Data

The development of dalcetrapib has been guided by a series of clinical trials. While early development was halted due to a lack of overall efficacy, subsequent genetic analyses identified a subpopulation that may benefit from the treatment.

Trial Name	Phase	Patient Population	Key Findings	Reference
dal-OUTCOMES	III	Stable coronary heart disease after recent acute coronary syndrome (ACS)	Terminated for futility; no significant reduction in cardiovascular events in the overall population.	[4]
dal-GenE	III	Patients with recent ACS and the AA genotype at rs1967309 in the ADCY9 gene	Showed a 21% relative risk reduction in a composite of cardiovascular death, myocardial infarction, and stroke in the overall study population, and a 45% reduction in North American patients. In patients with the AA genotype, a 39% reduction in the primary composite cardiovascular endpoint was observed compared to placebo.	[5] [6] [7]

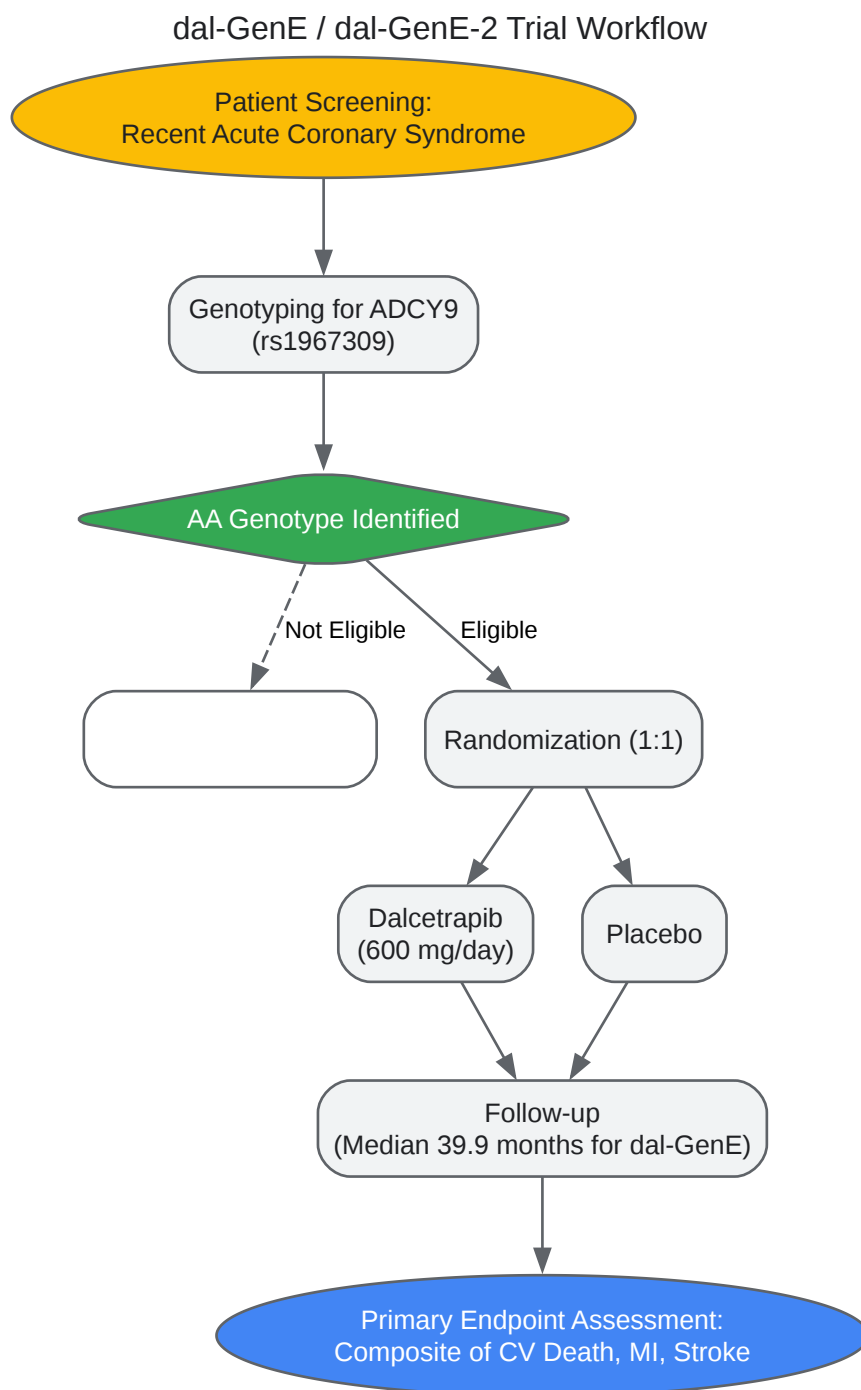
dal-ACUTE	-	Patients within 1 week of an ACS	Dalcetrapib increased HDL-C by 33.7% and apolipoprotein A1 by 11.8%. Total cholesterol efflux was increased by 9.5%, primarily through a non-ABCA1-mediated pathway. [8]
dal-PLAQUE-2	-	-	Ultrasonography data indicated regression of carotid atherosclerosis in patients with the AA genotype treated with dalcetrapib. [5]
dal-GenE-2	III	Confirmatory trial in patients with recent ACS and the AA genotype at rs1967309 in the ADCY9 gene	Ongoing, with anticipated completion in 2027. [6][9]

Endpoint	Hazard Ratio (95% CI)	p-value	Reference
Primary Composite Endpoint	0.88 (0.75-1.03)	0.12	[5]
Myocardial Infarction	0.79 (0.65-0.96)	-	[5]
Stroke	0.92 (0.64-1.33)	-	[5]
Death from Cardiovascular Causes	1.21 (0.91-1.60)	-	[5]
Resuscitated Cardiac Arrest	2.33 (0.60-9.02)	-	[5]

Biomarker	Percent Change with Dalcetrapib	p-value	Reference
HDL-Cholesterol (HDL-C)	+33.7%	<0.001	[8]
Apolipoprotein A1	+11.8%	<0.001	[8]
Total Cholesterol Efflux	+9.5%	0.003	[8]

Experimental Protocols

Detailed experimental protocols for the cited studies are proprietary to the sponsoring organizations. However, based on published trial designs, the general methodologies can be summarized.



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Workflow for the dal-GenE and dal-GenE-2 clinical trials.

- Study Design: The dal-GenE and dal-GenE-2 trials are Phase III, multicenter, double-blind, randomized, placebo-controlled studies.[5][9]

- **Patient Population:** Patients who have recently experienced an acute coronary syndrome (ACS).[9][10] A key inclusion criterion is the presence of the AA genotype at variant rs1967309 in the ADCY9 gene.[9][10]
- **Intervention:** Patients are randomized to receive either dalcetrapib (typically 600 mg daily) or a matching placebo, in addition to standard of care.[8]
- **Genotyping:** A blood sample is collected from potential participants for genetic testing to identify the rs1967309 genotype in the ADCY9 gene.[5]
- **Primary Endpoint:** The primary efficacy endpoint is typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, myocardial infarction, and stroke.[5]
- **Statistical Analysis:** The primary analysis is a time-to-first-event analysis using a Cox proportional hazards model to compare the dalcetrapib and placebo groups.

While the specific protocol for the dal-ACUTE trial is not public, a general methodology for assessing cholesterol efflux capacity is as follows:

- **Cell Culture:** A macrophage cell line (e.g., J774) is cultured and loaded with radiolabeled cholesterol (e.g., [³H]-cholesterol).
- **Incubation:** The cholesterol-loaded macrophages are then incubated with apoB-depleted serum from patients (containing their HDL) for a specified period (e.g., 4 hours).
- **Quantification:** The amount of radiolabeled cholesterol that has moved from the cells to the medium is quantified using liquid scintillation counting.
- **Calculation:** Cholesterol efflux is expressed as the percentage of the radiolabeled cholesterol in the medium relative to the total radiolabeled cholesterol (in the cells and the medium).

Safety and Tolerability

Across the clinical trial program, dalcetrapib has generally been reported to have a favorable safety profile.[6][7] The dal-OUTCOMES trial, despite being stopped for futility, did not raise major safety concerns.[4]

Future Directions

The ongoing dal-GenE-2 trial will be pivotal in confirming the efficacy of dalcetrapib in the genetically defined population of ACS patients with the ADCY9 AA genotype.[6][9] If successful, this could represent a significant advancement in precision medicine for cardiovascular disease. The results of this trial are anticipated in 2027.[6][9]

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